molecular formula C9H18ClNO B2651671 (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride CAS No. 2490314-37-7

(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride

Cat. No.: B2651671
CAS No.: 2490314-37-7
M. Wt: 191.7
InChI Key: LQMQUUUJUZNXPH-CTERPIQNSA-N
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Description

(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a bicyclic compound that is part of many alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride typically involves multiple steps. One common method starts with the reaction of a suitable precursor with a chiral amine to form an imine intermediate. This intermediate undergoes a Michael addition with an appropriate enone, followed by several reduction and cyclization steps to form the desired isoquinoline derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated isoquinoline derivatives.

Scientific Research Applications

(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Geosmin: (4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol

    2-Methylisoborneol: Another compound with a similar structure and odor profile.

Uniqueness

(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride is unique due to its specific stereochemistry and the presence of the isoquinoline ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4S,4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h7-11H,1-6H2;1H/t7-,8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMQUUUJUZNXPH-CTERPIQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CNCC2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CNC[C@H]2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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